REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][CH2:9][C:10]1[O:11][C:12]([CH:15]([CH3:17])[CH3:16])=[N:13][N:14]=1)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[CH:15]([C:12]1[O:11][C:10]([CH2:9][CH2:8][NH2:7])=[N:14][N:13]=1)([CH3:17])[CH3:16]
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Name
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tert-butyl[2-(5-isopropyl-[1,3,4]oxadiazol-2-yl)-ethyl]-carbamate
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Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCC=1OC(=NN1)C(C)C)=O
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Name
|
|
Quantity
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20 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the mixture is evaporated down
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1=NN=C(O1)CCN
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |